(E)-3-(2-chlorophenyl)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)prop-2-en-1-one
Description
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Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c1-21-13-10-20-18(21)26(24,25)15-8-11-22(12-9-15)17(23)7-6-14-4-2-3-5-16(14)19/h2-7,10,13,15H,8-9,11-12H2,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAZDWHSLUOKEE-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C=CC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(2-chlorophenyl)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)prop-2-en-1-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial, enzyme inhibition, and other therapeutic effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 400.96 g/mol. The structure features a chlorophenyl group, a piperidine moiety, and an imidazole sulfonamide, which are significant for its biological activity.
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit varying degrees of antibacterial activity. For instance, derivatives containing piperidine rings have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . In vitro studies have demonstrated that the compound can inhibit bacterial growth effectively, suggesting its potential as an antibacterial agent.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. Notably, it has shown strong inhibitory effects against acetylcholinesterase (AChE) and urease enzymes. The IC50 values for these activities suggest significant potential in treating conditions related to enzyme dysregulation.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 0.63 ± 0.001 |
| Urease | 2.14 ± 0.003 |
These findings align with other studies indicating that piperidine derivatives often possess enzyme inhibition capabilities, which can be leveraged for therapeutic applications .
Cytotoxicity and Antitumor Activity
In addition to antibacterial and enzyme inhibition, preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. For example, thiazolidinone derivatives have shown promising antitumor activity, indicating that similar compounds could potentially be developed from this class .
Case Studies
A study published in the Brazilian Journal of Pharmaceutical Sciences synthesized several piperidine derivatives and evaluated their biological activities. Among these, compounds similar to the target compound exhibited significant interactions with bovine serum albumin (BSA), indicating their potential bioavailability and pharmacological effectiveness .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure that includes a chlorophenyl group and a piperidine moiety, which are known for their biological activities. Its molecular formula is with a molecular weight of approximately 421.92 g/mol. The presence of the imidazole ring contributes to its pharmacological properties, making it a candidate for various biological assays.
Anticancer Activity
Research indicates that compounds similar to (E)-3-(2-chlorophenyl)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)prop-2-en-1-one exhibit promising anticancer properties. For instance, studies have shown that imidazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The sulfonamide group in the compound enhances its potential as an anticancer agent by improving solubility and bioavailability .
Antimicrobial Properties
Imidazole derivatives have also been recognized for their antimicrobial activity. The compound has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Preliminary studies suggest that it exhibits significant antibacterial effects, potentially making it useful in treating infections caused by resistant bacteria .
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds. For example, one study synthesized a series of imidazole-based compounds and assessed their anticancer activity through in vitro assays. Results indicated that certain modifications to the structure significantly enhanced cytotoxicity against various cancer cell lines .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
